molecular formula C8H16ClNO2 B2737135 rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride CAS No. 2490322-65-9

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride

Cat. No.: B2737135
CAS No.: 2490322-65-9
M. Wt: 193.67
InChI Key: BAFDWQXEEZALSL-SCLLHFNJSA-N
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Description

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyrrole core. The molecule contains a methoxymethyl substituent at the 6a-position and exists as a racemic mixture of enantiomers. It is cataloged as a building block in pharmaceutical research (EN300-27126392, Enamine Ltd), suggesting its utility in drug discovery, particularly as a precursor for chiral amines or heterocyclic scaffolds . The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name

(3aR,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-6-8-5-9-4-7(8)2-3-11-8;/h7,9H,2-6H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDWQXEEZALSL-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CNCC1CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@]12CNC[C@H]1CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may interact with specific biological targets, making it useful in the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional comparisons between the target compound and related furo-pyrrole derivatives or structurally analogous heterocycles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Applications References
rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride Furo[2,3-c]pyrrole 6a-(methoxymethyl) ~235 (estimated) Chiral bicyclic scaffold; hydrochloride salt enhances solubility. Pharmaceutical intermediate
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid Furo[2,3-c]pyrrole 5-(tert-butoxycarbonyl), 6a-carboxylic acid 343.4 (SY218867) Carboxylic acid functionality enables conjugation; tert-BOC group for protection. Peptide mimetics or prodrug synthesis
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Furo[3,4-c]pyrrole No additional substituents 163.6 Simplified structure with fused furo[3,4-c]pyrrole; stereochemical variation. Chiral ligand or catalyst in asymmetric synthesis
rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride Furo[3,4-c]pyrrole + oxadiazole Oxadiazol-2-amine substituent 232.67 Oxadiazole moiety introduces hydrogen-bonding potential; likely bioactive. Antimicrobial or kinase inhibitor candidates
rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione Thieno[2,3-c]pyrrole (sulfur analog) 3-methoxy, 1,1-dione ~260 (estimated) Sulfur substitution alters electronic properties; dione group enhances reactivity. Potential enzyme inhibitor or metal chelator

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s furo[2,3-c]pyrrole core differs from furo[3,4-c]pyrrole derivatives (e.g., ) in ring fusion positions, impacting steric and electronic profiles. Substituents like methoxymethyl (target compound) vs. tert-butoxycarbonyl () influence solubility and reactivity. The methoxymethyl group offers moderate polarity, while tert-BOC is a protective group for amines .

Synthetic Routes :

  • The synthesis of furo-pyrrole derivatives often involves cyclization of alkynyl precursors in basic conditions (e.g., KOH/dioxane; ) or coupling reactions with halogenated intermediates (e.g., ). The target compound’s methoxymethyl group likely originates from alkoxyalkylation during cyclization .

Pharmacological Potential: While direct biological data for the target compound are absent, structurally related compounds in (e.g., isoflavonoids) exhibit cell proliferation activity, suggesting that furo-pyrrole scaffolds may interact with biological targets like kinases or GPCRs . Oxadiazole-containing analogs () are frequently explored for antimicrobial or anti-inflammatory properties .

Industrial Relevance :

  • The compound is marketed as a building block (), indicating its role in medicinal chemistry. Similar compounds in patents (e.g., EP 4 374 877 A2) are intermediates for kinase inhibitors or antivirals .

Biological Activity

The compound rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride is a bicyclic structure with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C7_7H13_{13}NO
  • Molecular Weight : 127 Da
  • LogP : 0.21
  • Polar Surface Area : 21 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its pharmacological effects.

Pharmacological Effects

  • Antinociceptive Activity : Studies have indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting involvement in pain modulation pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases. The compound may influence pathways related to oxidative stress and neuronal survival.
  • Antidepressant-Like Effects : In behavioral assays, this compound demonstrated antidepressant-like effects, potentially through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant reduction in pain responses in a rodent model. The compound was administered via intraperitoneal injection at varying doses (5 mg/kg to 20 mg/kg) showing dose-dependent effects on pain relief.
Study 2Investigated neuroprotective properties using cell culture models exposed to oxidative stress. The results indicated that the compound reduced cell death and increased cell viability significantly compared to control groups.
Study 3Evaluated the antidepressant-like effects using the forced swim test in mice. Mice treated with the compound showed decreased immobility times compared to untreated controls, indicating enhanced mood-related behaviors.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Modulation of Neurotransmitter Systems : The compound may act on serotonin and norepinephrine pathways, which are critical in mood regulation and pain perception.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in neuronal cells.

Q & A

Q. What methods are recommended for synthesizing rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization and stereoselective functionalization. For example, TEMPO-mediated oxidation (as used in similar bicyclic systems) can introduce methoxymethyl groups while preserving stereochemistry . Key intermediates like (3aR,6aR)-hexahydrofuro[2,3-c]pyrrole derivatives may require protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions during methoxymethylation . Purification via column chromatography or recrystallization ensures stereochemical integrity.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous stereochemical assignment . For rapid verification, compare experimental NMR data (e.g., 1^1H-1^1H coupling constants) with computational predictions from density functional theory (DFT) . Polarimetry or chiral HPLC can further validate enantiomeric purity .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To detect impurities (e.g., diastereomers or degradation products).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions .
  • Karl Fischer Titration : Quantifies hygroscopicity, critical for hydrochloride salts.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in solution). Strategies include:
  • Variable-Temperature NMR : To probe conformational flexibility .
  • High-Resolution Crystallography : SHELXL refinement can resolve subtle structural ambiguities (e.g., hydrogen bonding networks) .
  • Solid-State NMR : Cross-validates crystallographic data by analyzing rigid-state conformers .

Q. What strategies optimize enantioselective synthesis to minimize chiral impurities?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during methoxymethylation .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee) in cyclization steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. How does the methoxymethyl group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The methoxymethyl group acts as a steric and electronic modulator:
  • Steric Effects : Hinders nucleophilic attack at the pyrrole nitrogen, necessitating bulky reagents (e.g., Grignard reagents) for alkylation .
  • Electronic Effects : Ether oxygen stabilizes adjacent carbocations, enabling regioselective Friedel-Crafts reactions .
  • Protection Strategies : Trimethylsilyl (TMS) groups can temporarily block reactive sites during functionalization .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and aqueous solubility .
  • Docking Studies : Predict binding affinity to biological targets (e.g., GPCRs) using software like AutoDock Vina .
  • ADMET Prediction Tools : SwissADME or pkCSM estimates metabolic stability and toxicity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity between stereoisomers?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize and test individual enantiomers (e.g., via chiral separation) to isolate stereospecific effects .
  • Mutagenesis Assays : Identify binding pocket residues sensitive to stereochemical changes .
  • Crystallographic Binding Studies : Resolve co-crystal structures to visualize enantiomer-target interactions .

Q. What protocols validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid (SGF) Assays : Monitor degradation at pH 1.2 (37°C) over 24 hours.
  • Plasma Stability Studies : Incubate with human plasma and quantify parent compound via LC-MS .
  • Forced Degradation : Expose to heat, light, and oxidizers (e.g., H2_2O2_2) to identify degradation pathways .

Structural & Functional Analysis

Q. What techniques elucidate the role of the furo-pyrrolidine core in biological activity?

  • Methodological Answer :
  • X-ray Crystallography : Maps hydrogen bonds and hydrophobic interactions in target complexes .
  • Alanine Scanning Mutagenesis : Identifies critical residues in the target protein influenced by the core structure .
  • Vibrational Circular Dichroism (VCD) : Correlates absolute configuration with activity in chiral environments .

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